benzyl(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate
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Overview
Description
Benzyl(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[111]pentan-1-yl]acetate is a compound that features a unique bicyclo[111]pentane core, which is known for its rigidity and three-dimensional structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate typically involves multiple steps. One common method includes the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific conditions.
Amination and esterification:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and safety. This may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Benzyl(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Benzyl(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of benzyl(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate depends on its specific application. In drug design, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The trifluoromethyl group can enhance binding affinity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane derivatives: These compounds share the same core structure but may have different substituents, affecting their properties and applications.
Trifluoromethylated compounds: Compounds with trifluoromethyl groups are known for their enhanced stability and lipophilicity.
Uniqueness
Benzyl(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate is unique due to the combination of the bicyclo[1.1.1]pentane core and the trifluoromethyl group, which imparts distinct physicochemical properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C15H16F3NO2 |
---|---|
Molecular Weight |
299.29 g/mol |
IUPAC Name |
benzyl (2S)-2-amino-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate |
InChI |
InChI=1S/C15H16F3NO2/c16-15(17,18)14-7-13(8-14,9-14)11(19)12(20)21-6-10-4-2-1-3-5-10/h1-5,11H,6-9,19H2/t11-,13?,14?/m1/s1 |
InChI Key |
ABJLVYBEEDJSKD-LMWSTFAQSA-N |
Isomeric SMILES |
C1C2(CC1(C2)C(F)(F)F)[C@@H](C(=O)OCC3=CC=CC=C3)N |
Canonical SMILES |
C1C2(CC1(C2)C(F)(F)F)C(C(=O)OCC3=CC=CC=C3)N |
Origin of Product |
United States |
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